molecular formula C12H14N4OS B7523122 2-[(2-Methoxyphenyl)methylsulfanyl]pyrimidine-4,6-diamine

2-[(2-Methoxyphenyl)methylsulfanyl]pyrimidine-4,6-diamine

Cat. No.: B7523122
M. Wt: 262.33 g/mol
InChI Key: JOZXOIWJFOIXIU-UHFFFAOYSA-N
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Description

2-[(2-Methoxyphenyl)methylsulfanyl]pyrimidine-4,6-diamine is a compound belonging to the class of pyrimidine derivatives Pyrimidines are heterocyclic aromatic organic compounds similar to pyridine This compound is characterized by the presence of a methoxyphenyl group attached to a pyrimidine ring through a methylsulfanyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(2-Methoxyphenyl)methylsulfanyl]pyrimidine-4,6-diamine typically involves multiple steps. One common method starts with the preparation of the pyrimidine core, followed by the introduction of the methoxyphenyl and methylsulfanyl groups. The reaction conditions often involve the use of catalysts and specific solvents to facilitate the reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The process might include steps such as:

    Formation of the pyrimidine ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Attachment of the methoxyphenyl group: This step may involve nucleophilic substitution reactions.

    Introduction of the methylsulfanyl group: This can be done through thiolation reactions using sulfur-containing reagents.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions may target the pyrimidine ring or the sulfur-containing group.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially on the aromatic ring or the pyrimidine core.

Common Reagents and Conditions:

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products:

    Oxidation products: Sulfoxides, sulfones.

    Reduction products: Reduced pyrimidine derivatives.

    Substitution products: Various substituted pyrimidines depending on the reagents used.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antitumor properties.

    Medicine: Studied for its potential as a therapeutic agent, particularly in the treatment of diseases like cancer and infectious diseases.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 2-[(2-Methoxyphenyl)methylsulfanyl]pyrimidine-4,6-diamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

    2-Aminopyrimidine derivatives: These compounds share the pyrimidine core and have been studied for similar applications.

    Methoxyphenyl-substituted pyrimidines: These compounds have similar structural features and may exhibit comparable biological activities.

Uniqueness: 2-[(2-Methoxyphenyl)methylsulfanyl]pyrimidine-4,6-diamine is unique due to the specific combination of functional groups, which can confer distinct chemical and biological properties. Its methoxyphenyl and methylsulfanyl groups may enhance its reactivity and interaction with biological targets compared to other pyrimidine derivatives.

Properties

IUPAC Name

2-[(2-methoxyphenyl)methylsulfanyl]pyrimidine-4,6-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4OS/c1-17-9-5-3-2-4-8(9)7-18-12-15-10(13)6-11(14)16-12/h2-6H,7H2,1H3,(H4,13,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOZXOIWJFOIXIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CSC2=NC(=CC(=N2)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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